Bromocresol Purple (BCP, CAS 115-40-2) is a sulfonephthalein dye widely utilized as a precision pH indicator and highly specific protein-binding reagent. Exhibiting a distinct colorimetric transition from yellow to purple across a pH range of 5.2 to 6.8 (pKa ~6.3), BCP is a critical component in microbial media, plant tissue culture, and high-precision spectrophotometric titrations [1]. Beyond its acid-base properties, BCP demonstrates exceptional procurement value in clinical diagnostics due to its highly specific binding affinity for human serum albumin (HSA), making it a preferred alternative to broader-binding analogs in automated diagnostic assays [2].
Substituting BCP with closely related sulfonephthalein analogs, such as Bromocresol Green (BCG) or Phenol Red (PR), compromises assay accuracy and process control. In clinical albumin quantification, BCG non-specifically binds to acute-phase α-globulins, leading to severe overestimation of albumin in hypoalbuminemic patients [1]. In environmental alkalinity titrations, substituting BCP with PR or BCG fails because BCP uniquely bridges a two-log-unit pKa gap, providing the exact protonation characteristics required for residual acid measurements [2]. Furthermore, in sol-gel optical sensors, BCP offers superior resistance to oxidation and leaching in concentrated acids compared to common in-class substitutes [3].
In colorimetric serum albumin assays, Bromocresol Green (BCG) is prone to non-specific binding with acute-phase α-globulins, leading to significant overestimation of albumin levels. Comparative clinical studies demonstrate that in severe hypoalbuminemia (albumin ≤20 g/L), BCG overestimates albumin concentrations by an average of 9.92 g/L compared to capillary zone electrophoresis (CZE) [1]. In contrast, Bromocresol Purple (BCP) binds specifically to albumin, yielding a mean difference of less than 1.0 g/L against the CZE baseline[1]. This quantitative superiority makes BCP the mandatory procurement choice for accurate hemodialysis monitoring and diagnostic formulations.
| Evidence Dimension | Albumin overestimation bias in severe hypoalbuminemia |
| Target Compound Data | BCP: < 1.0 g/L mean bias vs CZE |
| Comparator Or Baseline | BCG: 9.92 g/L mean positive bias vs CZE |
| Quantified Difference | BCP reduces diagnostic overestimation error by approximately 9 g/L. |
| Conditions | Human serum samples (albumin ≤20 g/L) compared against Capillary Zone Electrophoresis. |
Prevents the dangerous overestimation of patient nutritional status in clinical settings, ensuring accurate diagnostic assay performance.
For high-precision spectrophotometric measurements of seawater and freshwater alkalinity, the sulfonephthalein indicator must precisely match the pH of the residual acid. There is a nearly two-log-unit gap in pK2 between mildly alkaline indicators like Phenol Red (pK2 ~7.9) and acidic indicators like Bromocresol Green (pK2 ~4.7) [1]. Purified Bromocresol Purple, with a pK2 of approximately 6.3, perfectly fills this gap [1]. It is one of the only sulfonephthalein indicators with a pK2 low enough to accurately measure residual acid in total alkalinity titrations (pH 4.0 to 6.3) without the >0.1 pH unit errors introduced by unpurified or mismatched dyes [1].
| Evidence Dimension | pK2 suitability for residual acid titration |
| Target Compound Data | BCP: pK2 ~6.3 (optimal for pH 4.0–6.3 range) |
| Comparator Or Baseline | Phenol Red (pK2 ~7.9) and Bromocresol Green (pK2 ~4.7) |
| Quantified Difference | BCP bridges a critical 2.0 pH unit gap in pK2, enabling accurate residual acid measurement where other indicators fail. |
| Conditions | Spectrophotometric seawater/freshwater alkalinity titrations at 298.15 K. |
Allows analytical chemists and oceanographers to accurately quantify total alkalinity and residual acid without relying on fundamentally mismatched indicator pKa values.
The pH of plant tissue culture and specific microbial media must be tightly maintained, typically around pH 5.8. Bromocresol Purple transitions from yellow to purple between pH 5.2 and 6.8, perfectly bracketing this critical physiological range [1]. Bromocresol Green, a common alternative, transitions from pH 3.8 to 5.4, which is too acidic to detect upward pH drifts in standard media [1]. When used in a 3:1 ratio with BCG, BCP enables a highly sensitive 'traffic light' visual system (blue at high pH, green at 5.5–6.5, yellow at low pH) that cannot be achieved with BCG alone[1].
| Evidence Dimension | Colorimetric pH transition range |
| Target Compound Data | BCP: pH 5.2 (yellow) to 6.8 (purple) |
| Comparator Or Baseline | BCG: pH 3.8 (yellow) to 5.4 (blue) |
| Quantified Difference | BCP shifts the upper detection limit by +1.4 pH units, aligning exactly with the pH 5.8 target of standard biological media. |
| Conditions | 0.1 M phosphate buffered solution for plant shoot culture media. |
Ensures that media manufacturers and cell culture laboratories can visually detect critical pH deviations that would otherwise compromise cell viability.
In the development of optical sensors for harsh environments (e.g., concentrated strong acids or multiphase microreactors), the indicator dye must resist oxidation and leaching. Bromocresol Purple demonstrates exceptional chemical stability in concentrated HCl and robust immobilization within vinyltriethoxysilane-tetraethoxysilane (VTES-TEOS) sol-gel networks [1]. When doped into these matrices, BCP resists leaching significantly better than generic dyes and maintains a stable, reversible protonation-deprotonation response, enabling real-time hue-based monitoring of multiphase saponification reactions with droplet-level resolution [2].
| Evidence Dimension | Matrix stability and oxidation resistance |
| Target Compound Data | BCP: Stable immobilization in VTES-TEOS with reversible hue shift (41° to 50°). |
| Comparator Or Baseline | Unoptimized generic dyes (prone to leaching and signal degradation in HCl). |
| Quantified Difference | BCP prevents leaching in concentrated acids and provides stable droplet-level resolution in microreactors. |
| Conditions | VTES-TEOS sol-gel thin films evaluated in multiphase microreactor channels. |
Enables the procurement of a reliable, long-lasting indicator for industrial IoT-enabled process control and continuous flow microreactors.
BCP is the essential dye for formulating automated serum albumin assays, specifically chosen over BCG to eliminate alpha-globulin interference and prevent the overestimation of albumin in hemodialysis and hypoalbuminemic patients [1].
Purified BCP is procured for spectrophotometric total alkalinity titrations, where its specific pK2 (~6.3) allows for the exact measurement of residual acid in seawater and estuarine samples, a requirement for climate monitoring [2].
BCP is utilized as the primary pH indicator in specialized broths (like Moeller decarboxylase media) and plant culture gels, providing a clear visual transition across the critical pH 5.2 to 6.8 range [3].
BCP is incorporated into VTES-TEOS sol-gel thin films to create robust, non-leaching optical sensors capable of real-time, non-invasive pH monitoring in concentrated acids and multiphase microreactors [4].
Irritant